4'-Chloro-2(piperazin-1-yl)propiophenone
Description
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H17ClN2O/c1-10(16-8-6-15-7-9-16)13(17)11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
HCPFDXFUHFJWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bupropion Hydrochloride
- Structure: (±)-2-(tert-butylamino)-3-chloropropiophenone .
- Molecular Formula : C₁₃H₁₈ClN₂O·HCl.
- Pharmacology: Used as an antidepressant and smoking cessation aid. Its tert-butylamino group enhances blood-brain barrier penetration, contributing to central nervous system activity .
- Key Difference: Unlike 4'-Chloro-2(piperazin-1-yl)propiophenone, Bupropion lacks a piperazine ring, which may reduce its affinity for serotonin or dopamine receptors.
4'-Chloro-2'-Fluoro-3-(4-Methoxyphenyl)propiophenone
- Molecular Formula : C₁₆H₁₄ClFO₂.
- Molecular Weight : 292.73 .
- Properties: The fluorine and methoxy substituents enhance electronic stability and solubility compared to the non-fluorinated parent compound.
Piperazine-Containing Derivatives
Piperazine moieties are critical for receptor binding in many drugs. Relevant analogs include:
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
4-Chloro-2-(4-piperazin-1-yl)quinazoline
- Pharmacology : Exhibits anticonvulsant activity in murine models, attributed to the piperazine-quinazoline interaction with GABA receptors .
- Key Difference: The quinazoline backbone distinguishes it from propiophenone-based compounds, altering pharmacokinetics.
Fluorinated and Thiomethyl-Substituted Derivatives
Halogen and sulfur modifications influence bioavailability and target binding:
4'-Chloro-2'-Fluoro-3-(4-Thiomethylphenyl)propiophenone
4'-Chloro-2'-Fluoro-3-(2-Thiomethylphenyl)propiophenone
- Molecular Formula : C₁₆H₁₄ClFOS.
- Boiling Point : Predicted 445.1±45.0 °C .
- Comparison : Positional isomerism (2- vs. 4-thiomethyl) may affect steric interactions in biological systems.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Preparation Methods
Preparation of 4'-Chloropropiophenone
The synthesis of 4'-chloropropiophenone serves as a critical precursor. Patent CN101805250A outlines a decarboxylative cross-ketonization method using p-chlorobenzoic acid and propionic acid. The reaction proceeds via catalytic decarboxylation in the presence of a palladium-based catalyst under inert conditions:
This method achieves yields exceeding 75% with a purity of >98%, as confirmed by gas chromatography. Alternative approaches, such as Friedel-Crafts acylation of chlorobenzene with propionyl chloride, are less favored due to regioselectivity challenges.
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Recent advancements emphasize solvent-free conditions or polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates. For example, PMC9100275 reports a 15% increase in yield when using DMF at 120°C compared to methanol. Catalytic amounts of potassium iodide (KI) further accelerate substitution kinetics by stabilizing transition states.
Table 1: Comparative Analysis of Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 65 | 65 | 92 |
| DMF | 120 | 80 | 95 |
| Toluene | 110 | 45 | 88 |
Characterization and Validation
Spectroscopic Techniques
Structural confirmation relies on multimodal spectroscopy:
-
1H-NMR : Aromatic protons resonate as a doublet at δ 7.3–7.5 ppm, while piperazine protons appear as multiplets at δ 2.8–3.2 ppm.
-
13C-NMR : The carbonyl carbon is observed at δ 195–200 ppm, with quaternary carbons of the piperazine ring at δ 45–50 ppm.
-
HRMS : Molecular ion peak at m/z 250.73 (C13H15ClN2O) confirms the molecular formula.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions, such as over-alkylation or ring-opening of piperazine, are common. Patent CN101805250A recommends using excess piperazine (3:1 molar ratio) and incremental reagent addition to suppress di-substitution. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound.
Q & A
Q. How can synthesis of 4'-Chloro-2(piperazin-1-yl)propiophenone be optimized for improved yield and purity?
Methodological Answer : Optimization involves solvent selection, stoichiometric adjustments, and purification techniques. For example, using dichloromethane as a solvent with controlled NaOH addition (as in piperazine derivative synthesis ), followed by silica gel chromatography, enhances purity. Reaction monitoring via TLC ensures intermediate stability, while recrystallization in ethanol improves yield. Temperature control (20–25°C) minimizes side reactions like hydrolysis of the chloroacetyl group .
Q. What spectroscopic methods are most effective for structural characterization?
Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and piperazine signals (δ 2.5–3.5 ppm). Rotational isomerism may split peaks, requiring variable-temperature NMR .
- FT-IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 293.1) .
Q. What safety protocols are critical during handling?
Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (NFPA hazard rating: Health 2, Flammability 1 ).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (P403+P233 ).
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
Advanced Research Questions
Q. How can contradictions in NMR data due to rotational isomerism be resolved?
Methodological Answer : Rotational isomerism in the propiophenone moiety creates split signals. Strategies include:
- Variable-Temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting patterns .
- Crystallography : Single-crystal X-ray diffraction (as in analogous piperazine structures ) resolves spatial conformation.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers between rotamers .
Q. What computational approaches model interactions with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4-(2-hydroxyethyl)piperazine ligands ) to predict binding affinities.
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., histamine H₁ receptor) over 100-ns trajectories.
- QSAR : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using MOE or Schrödinger .
Q. How to design assays evaluating its potential as an antihistaminic precursor?
Methodological Answer :
Q. How to address discrepancies in synthetic yields across literature methods?
Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken models to isolate critical variables (e.g., solvent polarity, base strength) .
- Byproduct Analysis : LC-MS identifies impurities (e.g., hydrolyzed chloro derivatives), guiding reaction condition adjustments .
- Cross-Validation : Reproduce methods from structurally similar compounds (e.g., 4-chlorophenylpiperazine derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
